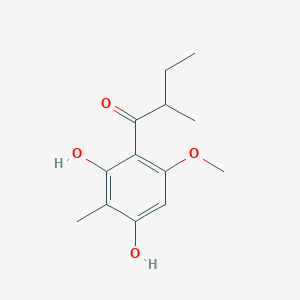
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one is a compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is known for its intriguing biological activities and has been isolated from various natural sources .
Méthodes De Préparation
The synthesis of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one typically involves the condensation of appropriate aromatic aldehydes with ketones under basic conditions. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various flavonoids and isoflavonoids.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one involves its interaction with specific molecular targets. For instance, it inhibits viral neuraminidases, preventing the virus from budding from the host cell . In cancer cells, it interacts with cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one include other chalcones such as:
2’,4’-Dihydroxy-3’-methyl-6’-methoxychalcone: Exhibits similar biological activities but with different potency and specificity.
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-1-hexadecanone: Another chalcone derivative with distinct chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
918896-70-5 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C13H18O4/c1-5-7(2)12(15)11-10(17-4)6-9(14)8(3)13(11)16/h6-7,14,16H,5H2,1-4H3 |
Clé InChI |
FDTJSHFNUMGUHU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


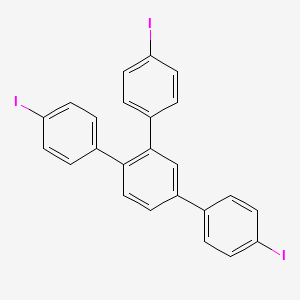
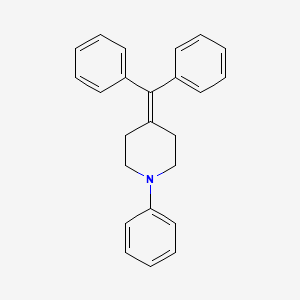
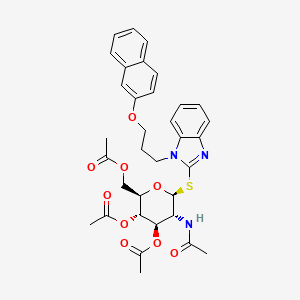
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B12619486.png)
![2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B12619499.png)
![2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-](/img/structure/B12619503.png)


![6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine](/img/structure/B12619510.png)
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12619511.png)
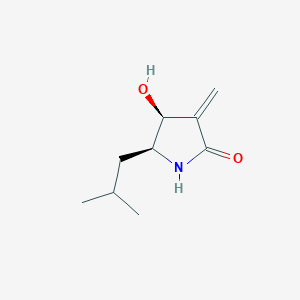
![2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12619535.png)

![2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12619549.png)
